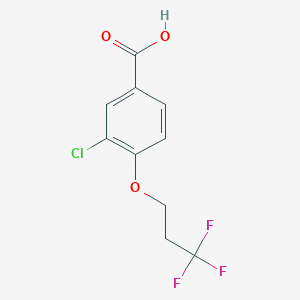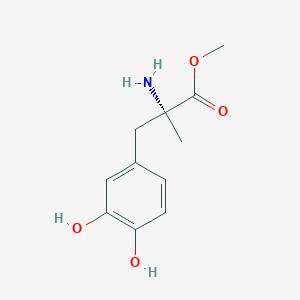
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile is an organic compound with the molecular formula C14H15BrN2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromo group, a hexyl chain, and a malononitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile typically involves the following steps:
Bromination: The starting material, 4-hexylthiophene, undergoes bromination to introduce a bromo group at the 5-position. This reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).
Formylation: The brominated product is then subjected to formylation to introduce a formyl group at the 2-position. This can be achieved using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between the formylated product and malononitrile. This reaction is typically carried out in the presence of a base such as piperidine or pyridine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.
化学反应分析
Types of Reactions
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as DMF or DMSO.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or THF.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Major Products
Substitution: Formation of substituted thiophene derivatives.
Reduction: Formation of amine or alcohol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
科学研究应用
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile has several applications in scientific research:
Organic Electronics: It is used as a donor material in organic solar cells and organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the synthesis of novel polymers and materials with unique optical and electronic properties.
Chemical Sensors: The compound is explored for use in chemical sensors due to its ability to interact with various analytes and produce measurable signals.
作用机制
The mechanism of action of 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile depends on its application:
In Organic Electronics: The compound acts as a donor material, where it donates electrons to an acceptor material, facilitating charge separation and transport.
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific target and context of use.
相似化合物的比较
Similar Compounds
- 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)propanedinitrile
- 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)butanedinitrile
- 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)pentanedinitrile
Uniqueness
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile is unique due to its specific combination of a bromo group, a hexyl chain, and a malononitrile moiety. This unique structure imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and material science.
属性
分子式 |
C14H15BrN2S |
|---|---|
分子量 |
323.25 g/mol |
IUPAC 名称 |
2-[(5-bromo-4-hexylthiophen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H15BrN2S/c1-2-3-4-5-6-12-8-13(18-14(12)15)7-11(9-16)10-17/h7-8H,2-6H2,1H3 |
InChI 键 |
SDHPINPNRSRTFF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(SC(=C1)C=C(C#N)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)





![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)



